

Anaerobic Regulation of PIS1 Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pis1*

Cat. No.: *B1576851*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the molecular mechanisms governing the anaerobic regulation of the **PIS1** gene in *Saccharomyces cerevisiae*. The **PIS1** gene, encoding the essential enzyme phosphatidylinositol (PI) synthase, is critical for the synthesis of PI, a key component of cellular membranes and a precursor for numerous signaling molecules.^{[1][2]} Unlike many other phospholipid biosynthetic genes, **PIS1** expression is not primarily regulated by inositol but is significantly influenced by oxygen availability, carbon source, and zinc levels.^{[1][3][4]} This guide details the core signaling pathways, presents quantitative expression data, and provides comprehensive experimental protocols relevant to the study of **PIS1** anaerobic regulation.

Core Regulatory Mechanisms of PIS1 Expression

The expression of **PIS1** is tightly controlled to ensure adequate levels of phosphatidylinositol for cellular function. Under anaerobic or hypoxic conditions, **PIS1** expression is derepressed.^{[1][5]} This regulation is primarily achieved through a heme-dependent signaling pathway that controls the activity of a key repressor complex.

Aerobic Repression via the Rox1p/Mot3p Complex

In the presence of oxygen, yeast cells synthesize heme. Heme acts as a signaling molecule that activates the transcription factor Hap1p.^[5] Activated Hap1p, in turn, induces the expression of the **ROX1** and **MOT3** genes.^[5]

Rox1p is a sequence-specific DNA-binding protein that recognizes sites in the promoters of many hypoxic genes, including a conserved site within the UAS3 element of the **PIS1** promoter.[5] Mot3p is another DNA-binding protein that functions synergistically with Rox1p to enhance transcriptional repression.[2][6][7] Together, Rox1p and Mot3p recruit the Ssn6-Tup1 general co-repressor complex to the **PIS1** promoter.[2][7] This large complex is thought to repress transcription by positioning nucleosomes over the TATA box and through direct interaction with the basal transcription machinery, effectively silencing **PIS1** gene expression under aerobic conditions.[6]

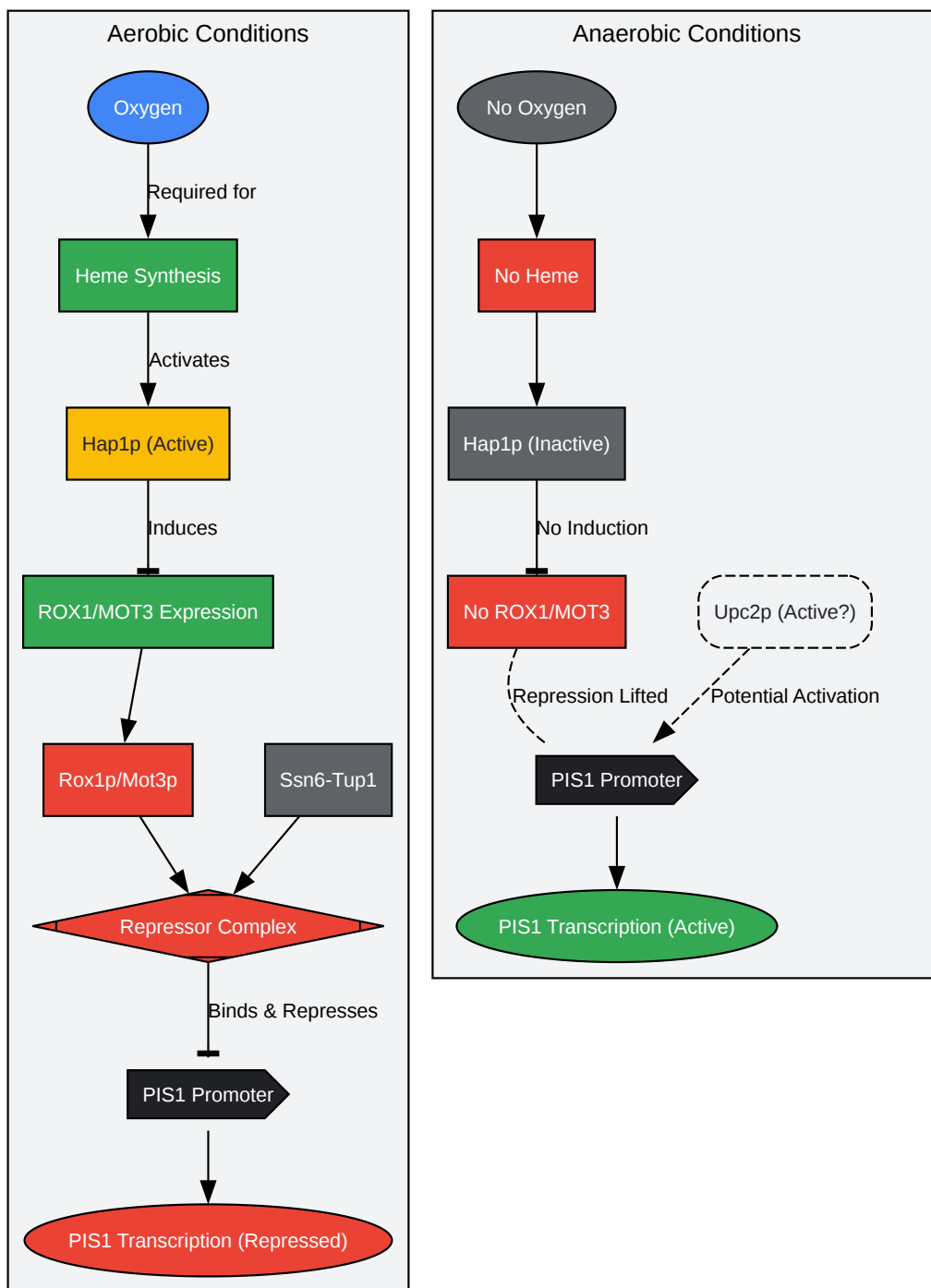
Anaerobic Derepression and Potential Activation

Under anaerobic conditions, heme synthesis ceases. The absence of heme leads to the inactivation of Hap1p, which in turn prevents the expression of the ROX1 and MOT3 repressors.[5][8] Without Rox1p and Mot3p, the Ssn6-Tup1 co-repressor complex is not recruited to the **PIS1** promoter, leading to its derepression and subsequent transcription. This derepression results in elevated phosphatidylinositol levels under anaerobic conditions.[5]

While the primary mechanism for anaerobic induction is the loss of repression, dedicated anaerobic activators may also play a role. The transcription factor Upc2p is a master regulator responsible for activating a large number of anaerobically induced genes, particularly those involved in lipid metabolism.[3] Although direct binding of Upc2p to the **PIS1** promoter has not been definitively shown in the provided literature, its central role in anaerobic lipid metabolism makes it a strong candidate for contributing to the full induction of **PIS1** under anoxia.

Additionally, the membrane-bound transcription factors Mga2p and Spt23p are known to regulate genes involved in fatty acid and sterol homeostasis, such as OLE1, in response to oxygen and lipid availability.[9][10] Given the interconnectedness of lipid metabolic pathways, these factors represent another potential layer of regulation for **PIS1**.

Anaerobic Signaling Pathway Regulating PIS1

[Click to download full resolution via product page](#)Caption: Heme-dependent signaling pathway for **PIS1** regulation.

Quantitative Data on PIS1 Gene Expression

The regulation of **PIS1** results in measurable changes in its transcript levels under various conditions. While the regulation is described as modest for an essential gene, it is significant enough to impact cellular physiology.[\[11\]](#)

Condition	Gene/Element	Fold Change / Effect on Expression	Reference
Anaerobic vs. Aerobic	PIS1	>3-fold increase	
Inositol Induction	PIS1	~2-fold increase	[6]
Promoter Deletion	Deletion of UAS1	~45% reduction	[5]
Promoter Deletion	Deletion of UAS2	~45% reduction	[5]
Promoter Deletion	Deletion of UAS3 (contains Rox1p site)	~84% reduction	[5]

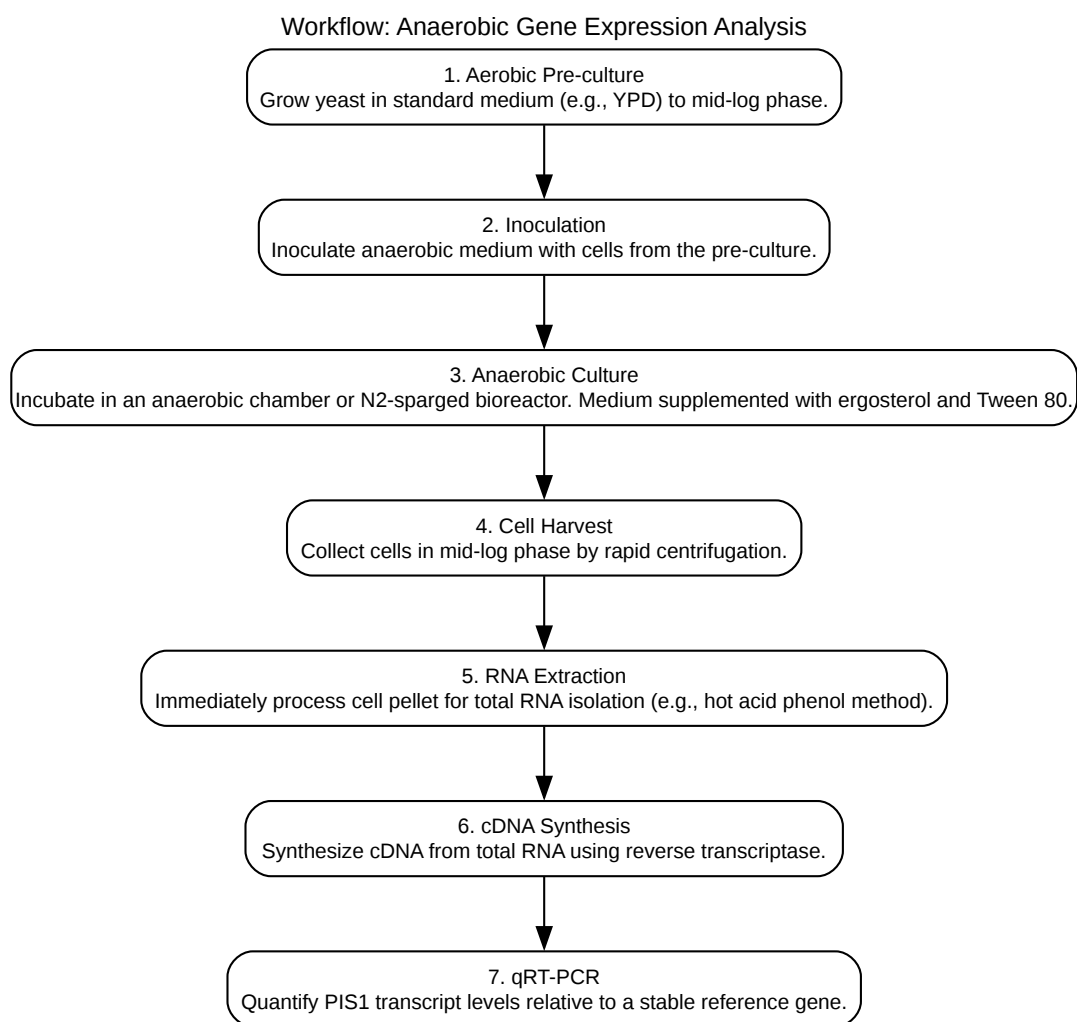
Note: The >3-fold increase under anaerobic conditions is based on a genome-wide RNA-seq analysis which identified 140 genes with significantly higher transcript levels (>3-fold) in anaerobiosis; **PIS1** is a known hypoxic gene subject to this regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anaerobic regulation of **PIS1**.

Anaerobic Yeast Cultivation for Gene Expression Analysis

This protocol describes the cultivation of *S. cerevisiae* under strictly anaerobic conditions to prepare samples for RNA extraction and analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for analyzing gene expression in anaerobic yeast.

Materials:

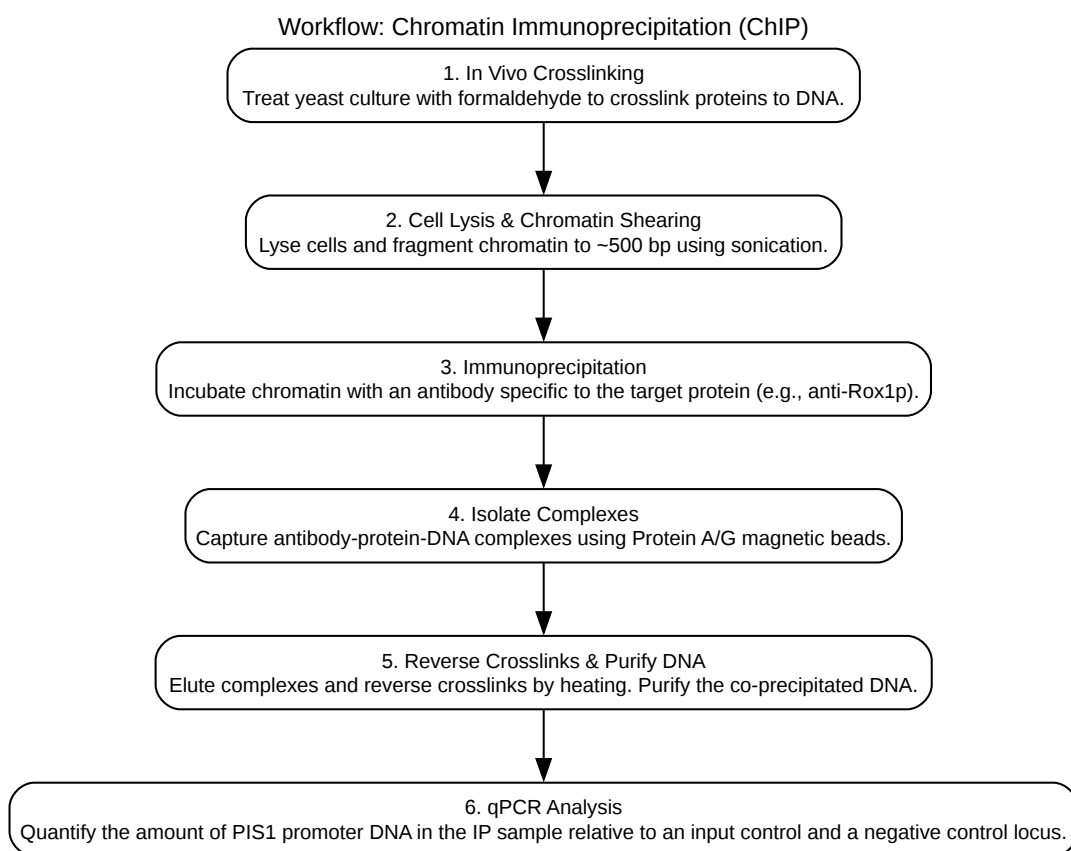
- *S. cerevisiae* strain of interest.
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
- Anaerobic synthetic defined (SD) medium, supplemented with ergosterol (10 mg/L) and Tween 80 (420 mg/L) as a source of unsaturated fatty acids.[\[12\]](#)
- Anaerobic chamber or bioreactor with a nitrogen (N₂) gas supply.
- Sterile flasks and culture tubes.

Procedure:

- Prepare Pre-culture: Inoculate 5 mL of YPD medium with a single yeast colony. Grow overnight at 30°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.8-1.5).
- Prepare Anaerobic Medium: Prepare the supplemented SD medium and place it inside the anaerobic chamber or sparge with N₂ gas in the bioreactor for at least 2 hours to remove dissolved oxygen.[\[12\]](#)
- Inoculate Anaerobic Culture: Inoculate the pre-warmed, deoxygenated anaerobic medium with the aerobic pre-culture to a starting OD₆₀₀ of ~0.1.
- Incubation: Grow the culture at 30°C inside the anaerobic chamber or bioreactor until it reaches the mid-logarithmic phase.
- Harvesting: Rapidly harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
- Sample Processing: Decant the supernatant and immediately flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until ready for RNA extraction.

Chromatin Immunoprecipitation (ChIP)

This protocol is for determining the in vivo association of a transcription factor (e.g., Rox1p, Mot3p) with the **PIS1** promoter.



[Click to download full resolution via product page](#)

Caption: General workflow for a ChIP experiment in yeast.

Materials:

- Yeast culture grown under desired conditions (aerobic or anaerobic).
- Formaldehyde (37% solution).

- Glycine (2.5 M).
- Lysis Buffer, Wash Buffers, Elution Buffer (specific recipes are available in detailed protocols).[3][6]
- Sonicator.
- Antibody specific to the transcription factor of interest.
- Protein A/G magnetic beads.
- Proteinase K.
- Phenol:chloroform:isoamyl alcohol.
- Primers for qPCR targeting the **PIS1** promoter and a negative control region.

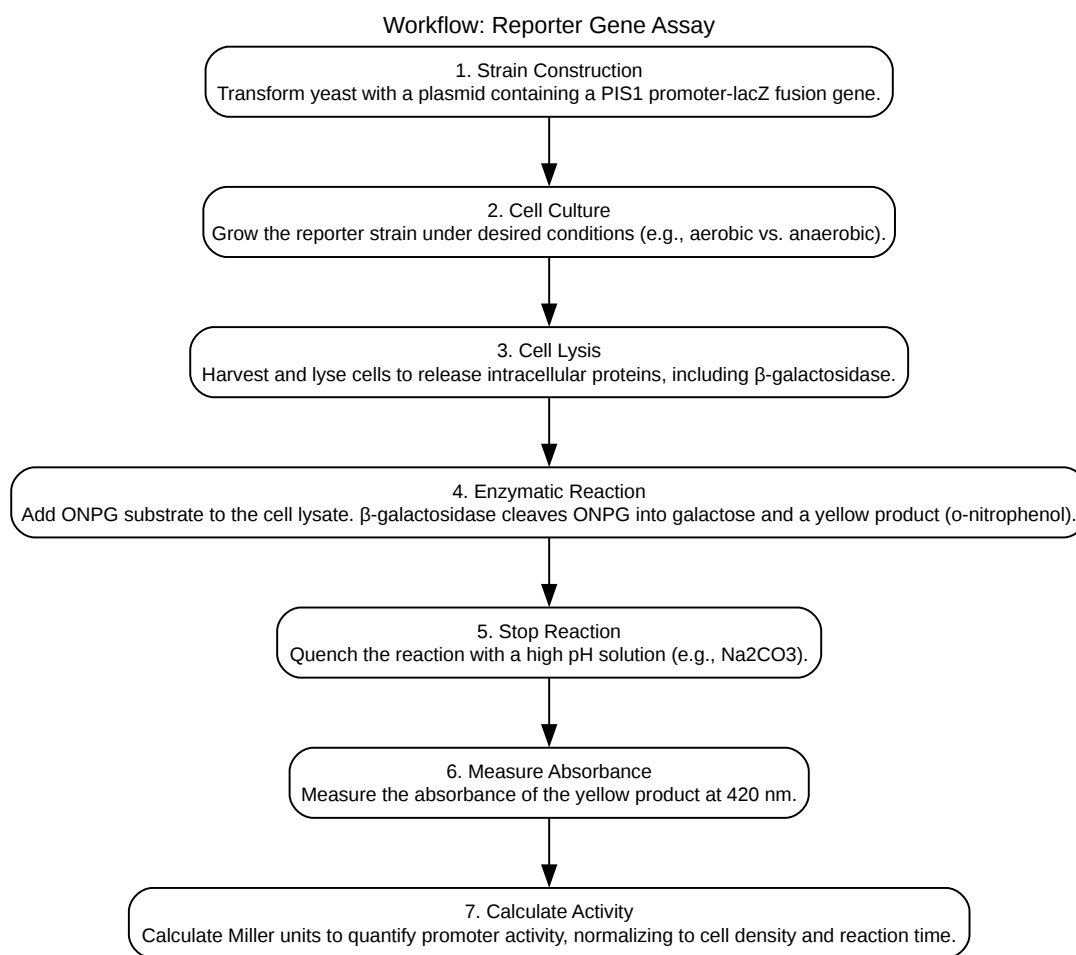
Procedure:

- Crosslinking: Add formaldehyde to the yeast culture to a final concentration of 1%. Incubate for 15 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[6]
- Cell Harvest and Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse cells using glass beads and vigorous vortexing.
- Chromatin Shearing: Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Centrifuge to pellet debris.[3]
- Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with the specific antibody.
- Complex Capture: Add Protein A/G beads to the lysate and incubate for 2 hours at 4°C to capture the immune complexes.
- Washes: Pellet the beads using a magnetic stand and wash sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.[3]

- Elution and Decrosslinking: Elute the protein-DNA complexes from the beads. Reverse the crosslinks by incubating at 65°C overnight. Treat with RNase A and Proteinase K.
- DNA Purification: Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or using a commercial PCR cleanup kit.[\[6\]](#)
- Analysis: Use the purified DNA as a template for qPCR with primers specific to the **PIS1** promoter. Analyze the enrichment relative to an input sample and a negative control locus.

β-Galactosidase Reporter Assay

This assay measures the activity of the **PIS1** promoter using a **PIS1**promoter-lacZ fusion construct.



[Click to download full resolution via product page](#)

Caption: Workflow for measuring promoter activity with a lacZ reporter.

Materials:

- Yeast strain transformed with a **PIS1**p-lacZ reporter plasmid.
- Culture medium.
- Z-Buffer ($\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$, $\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$, KCl, $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$).[\[2\]](#)
- ONPG (o-nitrophenyl- β -D-galactopyranoside) solution (4 mg/mL in Z-Buffer).
- Sodium Carbonate (Na_2CO_3 , 1 M).
- Chloroform and 0.1% SDS.
- Spectrophotometer.

Procedure:

- Culture and Harvest: Grow the reporter strain to mid-log phase under the desired experimental conditions. Measure the final OD_{600} of the culture.
- Permeabilization: Transfer 1 mL of culture to a microfuge tube and pellet the cells. Resuspend the cells in 500 μL of Z-Buffer. Add 50 μL of 0.1% SDS and 50 μL of chloroform and vortex vigorously to permeabilize the cells.[\[2\]](#)
- Reaction Initiation: Pre-warm the tubes to 37°C . Start the reaction by adding 100 μL of ONPG solution. Vortex briefly and start a timer.
- Incubation: Incubate at 37°C until a visible yellow color develops.
- Reaction Quenching: Stop the reaction by adding 500 μL of 1 M Na_2CO_3 .[\[2\]](#)
- Measurement: Pellet the cell debris by centrifugation. Measure the OD_{420} of the supernatant.
- Calculation: Calculate the β -galactosidase activity in Miller units using the formula: $\text{Units} = (1000 * \text{OD}_{420}) / (t * V * \text{OD}_{600})$ where t = time in minutes, and V = volume of culture used in mL.[\[2\]](#)

Conclusion

The anaerobic regulation of the **PIS1** gene is a critical adaptive response in *Saccharomyces cerevisiae*, ensuring the continued synthesis of an essential phospholipid in an oxygen-deprived environment. The primary control mechanism involves the derepression of the gene through the inactivation of the heme-dependent Rox1p/Mot3p repressor complex. The experimental frameworks provided herein offer robust methods for dissecting this and other regulatory pathways. A thorough understanding of **PIS1** regulation is fundamental for research in lipid metabolism, stress response, and may inform strategies in drug development targeting fungal membrane biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 2. studylib.net [studylib.net]
- 3. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Detailed Protocol for Chromatin Immunoprecipitation in the Yeast *Saccharomyces cerevisiae* | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fmi.ch [fmi.ch]
- 7. Yvert Lab - Sonicated Chromatin Immunoprecipitation from Yeast [ens-lyon.fr]
- 8. scilit.com [scilit.com]
- 9. Mga2 Transcription Factor Regulates an Oxygen-responsive Lipid Homeostasis Pathway in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Genomic Analysis of PIS1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical parameters and procedures for anaerobic cultivation of yeasts in bioreactors and anaerobic chambers - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Anaerobic Regulation of PIS1 Gene Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576851#anaerobic-regulation-of-pis1-gene-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com